Imatinib (Pipéridine)-N,N-dioxyde

Vue d'ensemble

Description

Imatinib (Piperidine)-N,N-dioxide is a compound associated with the synthesis and characterization of imatinib mesylate, a potent antineoplastic agent that acts as a tyrosine kinase inhibitor. Imatinib mesylate is primarily used for the treatment of various cancers, including chronic myelogenous leukemia, acute lymphocytic leukemia, and certain types of gastrointestinal stromal tumors .

Applications De Recherche Scientifique

Imatinib (Piperidine)-N,N-dioxide is used in scientific research to study the synthesis and characterization of impurities in imatinib mesylate. This research is crucial for understanding the impurity profile and developing accurate analytical methods during the research and development phase . Additionally, it helps in evaluating the genotoxic nature of imatinib impurities, which is essential for ensuring the safety and efficacy of the drug .

Mécanisme D'action

Target of Action

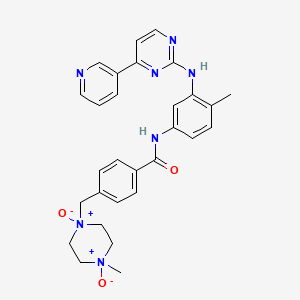

Imatinib (Piperidine)-N,N-dioxide, also known as 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide or Imatinib related substance b, primarily targets the BCR-ABL fusion protein . This fusion protein is a constitutively active tyrosine kinase, central to the transformation of hematopoietic cells in conditions such as chronic myeloid leukemia .

Mode of Action

Imatinib (Piperidine)-N,N-dioxide inhibits the BCR-ABL tyrosine kinase by binding to its ATP binding site and stabilizing its inactive form . This prevents tyrosine autophosphorylation, thereby inhibiting the phosphorylation of its substrates . This inhibition disrupts the activation of multiple signal transduction pathways, leading to decreased proliferation, reduced growth-factor dependence and apoptosis, and perturbed interaction with the extracellular matrix and stroma .

Biochemical Pathways

The inhibition of BCR-ABL by Imatinib (Piperidine)-N,N-dioxide affects several crucial signaling pathways. These include the STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB pathways . The disruption of these pathways leads to various anticancer biological processes, such as the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulation of Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .

Pharmacokinetics

The pharmacokinetics of Imatinib (Piperidine)-N,N-dioxide involves active transport into and out of cells . This active transport process is likely mediated by the human organic cation transporter 1 (hOCT1) for influx and MDR1 (ABCB1) for efflux . The differential expression of these transporters may be a critical determinant of intracellular drug levels and, hence, resistance to Imatinib (Piperidine)-N,N-dioxide .

Result of Action

The action of Imatinib (Piperidine)-N,N-dioxide results in unprecedented responses in chronic phase conditions, with rates of complete cytogenetic response (CCR) of more than 40% in patients after failure of interferon-α (IFN) and more than 80% in newly diagnosed patients . Resistance to treatment after an initial response is common in more advanced phases of the disease .

Action Environment

The action, efficacy, and stability of Imatinib (Piperidine)-N,N-dioxide can be influenced by various environmental factors. These include the presence of excess growth factors in the microenvironment, the number of membrane-bound receptors, and whether these receptors or downstream signaling pathways are constantly activated by mutations or chromosome rearrangements . Understanding these factors is crucial for predicting potential side effects and novel medical uses of Imatinib (Piperidine)-N,N-dioxide.

Analyse Biochimique

Biochemical Properties

Imatinib (Piperidine)-N,N-dioxide interacts with various enzymes, proteins, and other biomolecules. It is a derivative of Imatinib, which is known to inhibit multiple tyrosine kinases . The nature of these interactions is largely dependent on the specific biomolecules it interacts with.

Cellular Effects

Imatinib (Piperidine)-N,N-dioxide influences cell function by interacting with various cellular processes. As a derivative of Imatinib, it may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Imatinib (Piperidine)-N,N-dioxide involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. As a derivative of Imatinib, it likely exerts its effects at the molecular level in a similar manner .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Imatinib (Piperidine)-N,N-dioxide can be synthesized by taking imatinib impurity F dissolved in chloroform and adding triethylamine dropwise under cooling conditions. The reaction mixture is stirred for 10-15 minutes, followed by the addition of 4-chloromethyl .

Industrial Production Methods: The industrial production of imatinib related substance b involves a series of chemical reactions and purification steps to ensure the final product meets stringent purity requirements. The process typically includes the use of high-performance liquid chromatography (HPLC) to separate and purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Imatinib (Piperidine)-N,N-dioxide undergoes various chemical reactions, including substitution reactions. For example, the synthesis of imatinib impurity B involves the substitution of a chlorine atom with a methyl group .

Common Reagents and Conditions:

Reagents: Triethylamine, chloroform, 4-chloromethyl.

Conditions: Cooling conditions, stirring for 10-15 minutes.

Major Products Formed: The major product formed from the reaction involving imatinib related substance b is imatinib impurity B .

Comparaison Avec Des Composés Similaires

- Imatinib impurity A

- Imatinib impurity C

- Imatinib impurity F

- Imatinib impurity J

Comparison: Imatinib (Piperidine)-N,N-dioxide is unique in its specific synthesis route and the conditions required for its formation. While other impurities like imatinib impurity A, C, F, and J are also formed during the synthesis of imatinib mesylate, each impurity has distinct chemical properties and synthesis methods .

Activité Biologique

Imatinib (Piperidine)-N,N-dioxide, a metabolite of the well-established tyrosine kinase inhibitor imatinib, has garnered attention for its biological activity and pharmacological implications in cancer treatment. This article explores its biological activity, pharmacokinetics, and clinical relevance, supported by data tables and case studies.

Overview of Imatinib

Imatinib is primarily used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). It acts by inhibiting the BCR-ABL fusion protein, a product of chromosomal translocation that drives the proliferation of leukemic cells. The compound's mechanism involves blocking multiple downstream signaling pathways crucial for cancer cell survival and proliferation, including the Ras/MapK and PI3K/AKT pathways .

Metabolism and Pharmacokinetics

Imatinib undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes, particularly CYP3A4. The major active metabolite is N-des-methyl imatinib, which exhibits similar potency but reduced cytotoxicity compared to imatinib itself . Imatinib (Piperidine)-N,N-dioxide is formed as a minor metabolite during this process, contributing to the overall pharmacokinetic profile of imatinib.

Key Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Molecular Formula | C29H31N7O2 |

| Molecular Weight | 509.60 g/mol |

| Major Metabolites | N-des-methyl imatinib |

| Elimination Route | Feces (68%), Urine (13%) |

| Half-life | Approximately 18 hours |

Biological Activity

Research indicates that Imatinib (Piperidine)-N,N-dioxide may influence drug efficacy and safety profiles through its interactions within metabolic pathways. Studies have shown that higher trough concentrations of this metabolite correlate with favorable clinical responses in patients undergoing treatment with imatinib . Specifically, the peak/trough (P/T) ratio of this metabolite was significantly lower in patients who achieved better outcomes compared to those who did not.

Case Studies

- Clinical Response Correlation : A study involving 102 CML patients revealed that those with higher trough levels of Imatinib (Piperidine)-N,N-dioxide had a significantly improved response rate (p < 0.01). The P/T ratio was identified as a critical independent factor affecting treatment outcomes .

- Pharmacogenetic Factors : Variations in genes responsible for drug metabolism and transport were assessed in conjunction with metabolite levels. Notably, single nucleotide polymorphisms (SNPs) in the ABCG2 gene were associated with treatment responses, emphasizing the role of genetic factors in drug efficacy .

Comparative Analysis with Related Compounds

Imatinib (Piperidine)-N,N-dioxide shares structural similarities with other tyrosine kinase inhibitors but exhibits unique properties due to its specific metabolic pathway. Below is a comparative table highlighting key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Imatinib | Piperazine ring | First-in-class TKI |

| Dasatinib | Pyrimidine ring | Broader spectrum of kinase inhibition |

| Nilotinib | Quinazoline structure | More selective for certain tyrosine kinases |

| Bosutinib | Aniline group | Developed for resistance mutations in CML |

| Imatinib (Piperidine)-N,N-dioxide | Piperidine ring + N-oxide group | Unique metabolic pathway influencing bioactivity |

Propriétés

IUPAC Name |

4-[(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O3/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(39)16-14-35(2,38)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKGVMIUOYNDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C[N+]3(CC[N+](CC3)(C)[O-])[O-])NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857871 | |

| Record name | 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571186-93-1 | |

| Record name | 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571186-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.